

Structural Elucidation of 16-Methoxystrychnine: A Technical Guide

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Compound of Interest

Compound Name: 16-Methoxystrychnine

CAS No.: 5096-72-0

Cat. No.: B1618541

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Executive Summary & Chemical Context

16-Methoxystrychnine (C₂₂H₂₄N₂O₃, MW 364.[1][2][3]44) is an indole alkaloid derivative belonging to the Strychnos family.[1][2][4] It is structurally defined as the O-methyl ether of Pseudostrychnine (16-hydroxystrychnine).[1][2]

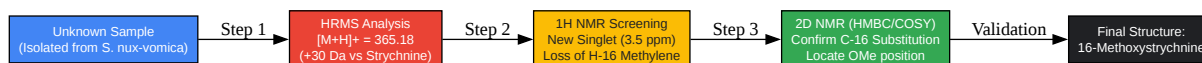
In the context of drug development and phytochemical analysis, this compound is critical for two reasons:

- **Artifact Identification:** It frequently arises as an artifact during the extraction of *Strychnos nux-vomica* using methanol, formed via the solvolysis of pseudostrychnine (a carbinolamine).[1][2]
- **Structure-Activity Relationship (SAR):** The C-16 position (alpha to the basic Nitrogen N-19) is a metabolic "hotspot." [1][2] Modification here significantly alters the convulsant profile compared to strychnine.[1][2]

Target Audience: Medicinal Chemists, NMR Spectroscopists, Toxicology Researchers.[1][2]

The Elucidation Strategy: A "Detective" Workflow

The structural assignment of **16-Methoxystrychnine** relies on detecting the transformation of the C-16 methylene group (in Strychnine) into a methine ether.[1][2] The following workflow outlines the logical deduction process.



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Figure 1: The step-by-step structural elucidation workflow.

Mass Spectrometry: The First Clue

The first indicator of the 16-methoxy derivative is the mass shift observed in High-Resolution Mass Spectrometry (HRMS).[1][2]

- Parent Compound (Strychnine):

334.17

[1][2]

- Target (**16-Methoxystrychnine**):

364.18

[1][2]

- Delta: +30 Da (Formal addition of -OCH₃ and loss of -H? No, replacement of H with OMe is +30).[1][2]

Interpretation: The molecular formula shifts from C₂₁H₂₂N₂O₂ to C₂₂H₂₄N₂O₃. [1][2] The addition of oxygen and a methyl group, combined with the saturation data, suggests the introduction of a methoxy group rather than a simple oxidation.[1][2]

NMR Spectroscopy: The Core Elucidation

The definitive proof of structure comes from Nuclear Magnetic Resonance (NMR).^{[1][2]} The comparison is made against the well-documented spectrum of Strychnine.^{[1][2]}

A. ¹H NMR: The Diagnostic Signals

In Strychnine, the C-16 position (adjacent to the bridgehead Nitrogen N-19) is a methylene group (

).^{[1][2]} In **16-Methoxystrychnine**, this becomes a methine group (

).^{[1][2]}

Position	Strychnine (δ ppm)	16-Methoxystrychnine (δ ppm)	Mechanistic Explanation
H-16 (a/b)	~4.0 - 4.3 (m, 2H)	~4.8 - 5.2 (s or d, 1H)	Transformation from to . [1][2] The remaining proton shifts downfield due to the alpha-oxygen and alpha-nitrogen (hemiaminal ether effect). [1][2]
-OCH ₃	Absent	3.20 - 3.60 (s, 3H)	Diagnostic sharp singlet indicating the methoxy group. [1][2]
H-22 (Olefin)	5.9 (t)	5.8 - 6.0 (m)	The olefinic region remains largely unchanged, confirming the core scaffold is intact. [1][2]
H-12 (Aromatic)	8.1 (d)	8.0 - 8.2 (d)	Aromatic protons remain stable, ruling out substitution on the benzene ring (unlike Brucine). [1][2]

B. ¹³C NMR: The Hemiaminal Shift

The Carbon-13 spectrum provides confirmation of the hybridization change at C-16. [1][2]

- Strychnine C-16: Appears at ~60-64 ppm (Methylene adjacent to Nitrogen). [1][2]
- **16-Methoxystrychnine** C-16: Shifts downfield to ~88-95 ppm. [1][2]

- Reasoning: The carbon is now bonded to both Nitrogen (N-19) and Oxygen (Methoxy).[1][2] This unique chemical environment (N-C-O) creates a characteristic hemiaminal ether shift.[1][2]

C. 2D NMR Correlations (The "Proof")

To confirm the methoxy group is attached specifically at C-16 and not elsewhere (e.g., C-22 or aromatic ring):

- HMBC (Heteronuclear Multiple Bond Correlation):
 - Key Correlation: The methoxy protons (δ ~3.5) will show a strong 3-bond coupling (J ~90) to the C-16 carbon (δ ~90).
 - Validation: C-16 will also correlate with H-15 and H-14, anchoring the modification to the E-ring.
- COSY (Correlation Spectroscopy):
 - The new methine proton H-16 will show coupling only to H-15, whereas in Strychnine, the H-16 methylene protons couple to each other and H-15.

Stereochemical Considerations

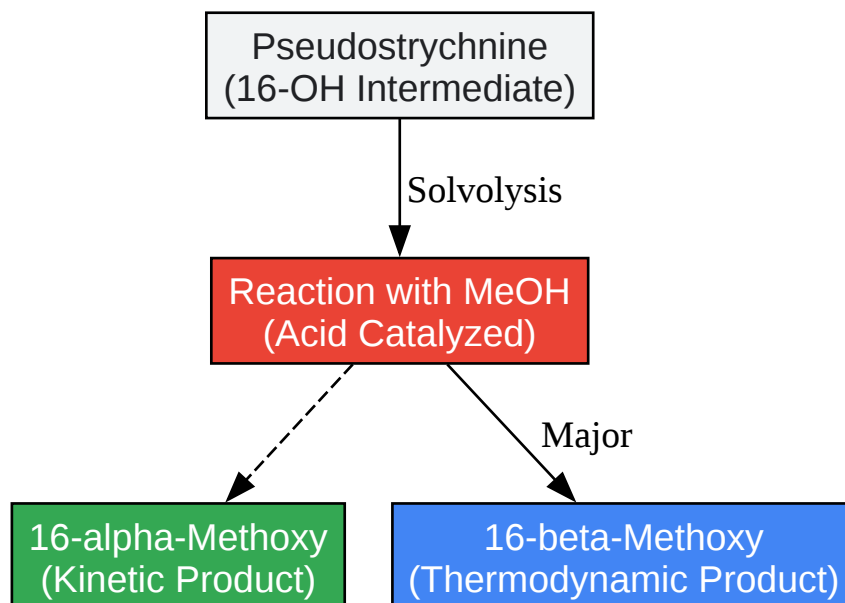
The introduction of the methoxy group at C-16 creates a new chiral center. **16-Methoxystrychnine** typically exists as the 16

-methoxy or 16

-methoxy epimer, often governed by the thermodynamic stability of the pseudo-axial vs. pseudo-equatorial orientation.

- NOESY (Nuclear Overhauser Effect Spectroscopy):
 - configuration: Strong NOE between H-16 and H-14 or H-15.

- -configuration: NOE between OMe group and the bridgehead protons.[1][2]
- Note: In many isolation cases, the methoxy group adopts the position that minimizes steric clash with the C-14 bridge.[1][2]



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Figure 2: Formation and stereochemical pathways of **16-Methoxystrychnine**.

Experimental Protocol: Isolation & Validation

To ensure scientific integrity (Trustworthiness), the following protocol is recommended for isolating and validating this compound.

Step 1: Extraction[1][2][3]

- Solvent: Avoid Methanol if the goal is to find natural 16-methoxy derivatives, as MeOH can convert natural Pseudostrychnine into **16-Methoxystrychnine** (artifact formation).[1][2] Use Acetonitrile or Chloroform for artifact-free extraction.[1][2]
- If Synthesizing: Dissolve Strychnine N-oxide or Pseudostrychnine in acidified Methanol and reflux for 1 hour.

Step 2: Purification[1][2]

- Stationary Phase: Silica Gel 60.[1][2]
- Mobile Phase: Chloroform:Methanol:Ammonium Hydroxide (95:5:0.5).[1][2]
- Detection: TLC (Dragendorff's reagent) – **16-Methoxystrychnine** typically elutes before Strychnine due to the capping of the polar region, though the polarity shift is subtle.[1][2]

Step 3: Validation Check[1][2]

- Hydrolysis Test: Treat the isolated **16-Methoxystrychnine** with aqueous acid (HCl).
 - Result: It should hydrolyze back to Pseudostrychnine (16-hydroxystrychnine), confirmed by the disappearance of the OMe signal in NMR.[1][2] This proves the ether linkage is at the reactive hemiaminal center (C-16) and not a stable aromatic ether (like in Brucine).[1][2]

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